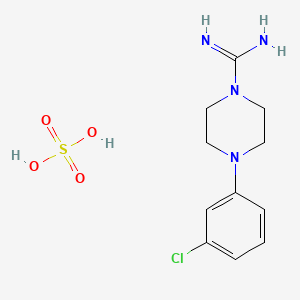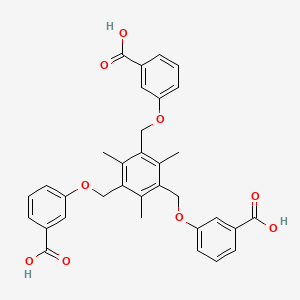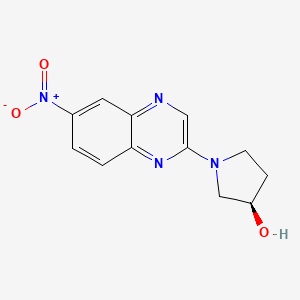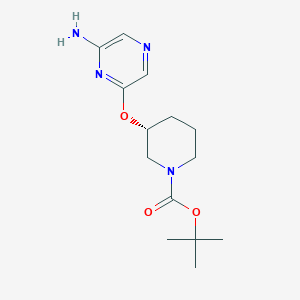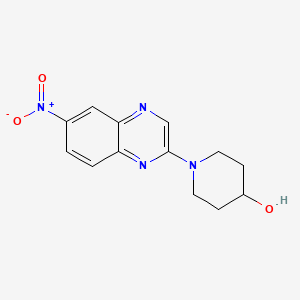
(S)-1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-ol
Vue d'ensemble
Description
(S)-1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-ol, also known as MNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of novel drugs. This compound belongs to the class of pyrrolidinols, which are known to possess various biological activities.
Applications De Recherche Scientifique
Stereoselectivity in Medicinal Chemistry
The stereoselectivity of compounds related to (S)-1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-ol is significant in medicinal chemistry. For instance, the stereoselective properties of YM-09730, a compound related to (S)-1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-ol, show promise as a calcium antagonist with potential coronary vasodilating activity. The absolute configuration of its most potent enantiomer was determined through X-ray crystallographic study, highlighting the importance of stereochemistry in drug design (Tamazawa et al., 1986).
Crystal Structure Analysis
The crystal structure and Hirshfeld surface analysis of a compound containing a tetra-substituted pyrrolidine ring, similar to (S)-1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-ol, have been studied. This compound demonstrates how subtle variations in molecular structure, like the positioning of nitro and methoxy groups, can influence the overall molecular conformation, which is crucial for understanding drug-receptor interactions (Pedroso et al., 2020).
Synthesis of Bioactive Compounds
The derivatives of spiro-oxindole ring systems, which include structural motifs similar to (S)-1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-ol, are used in various bioactive compounds. These compounds are known for their antimicrobial and antitumor properties, and some are used as inhibitors of specific human receptors. The crystal structures of these compounds provide insights into their potential therapeutic applications (Sundar et al., 2011).
Organic Synthesis and Catalysis
In organic synthesis, (S)-1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-ol-related compounds serve as intermediates or catalysts. Their unique chemical properties facilitate various chemical reactions, contributing to the synthesis of a wide range of organic compounds. This versatility makes them valuable tools in the development of pharmaceuticals and agrochemicals (Ghelfi et al., 2003).
Propriétés
IUPAC Name |
(3S)-1-(3-methoxy-4-nitrophenyl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-17-11-6-8(2-3-10(11)13(15)16)12-5-4-9(14)7-12/h2-3,6,9,14H,4-5,7H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPVQBHMMZEOMC-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCC(C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)N2CC[C@@H](C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



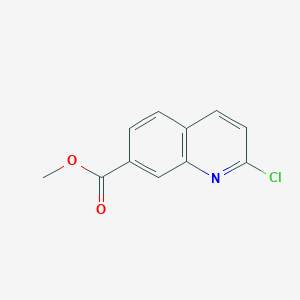
![8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino-[3,2,1-jk]carbazole hydrochloride](/img/structure/B3102370.png)
![6-Piperazin-1-ylimidazo[1,2-B]pyridazine hydrochloride](/img/structure/B3102374.png)
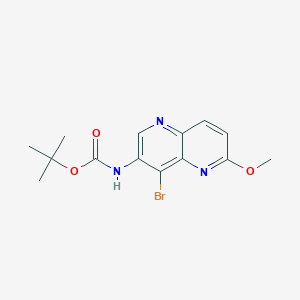
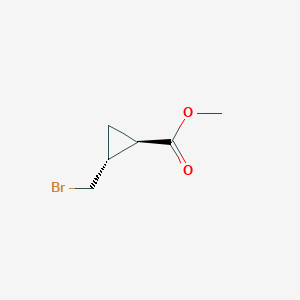
![[2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B3102399.png)
![2-[(1,3-Dimethylpyrazol-5-yl)methoxy]ethylamine](/img/structure/B3102400.png)
